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(R)-2-Methylmalate -

(R)-2-Methylmalate

Catalog Number: EVT-1573054
CAS Number:
Molecular Formula: C5H6O5-2
Molecular Weight: 146.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-citramalate(2-) is a citramalate(2-) that is the conjugate base of D-citramalic acid. It is a conjugate base of a D-citramalic acid.
Overview

(R)-2-Methylmalate, also known as citramalate, is a significant intermediate in various metabolic pathways, particularly in the biosynthesis of amino acids and the metabolism of organic acids. This compound plays a crucial role in carbon metabolism, especially in certain microorganisms and plants. The compound is classified as a dicarboxylic acid and is involved in several biochemical processes that contribute to cellular energy production and redox balance.

Source

(R)-2-Methylmalate is primarily synthesized in organisms through the condensation of acetyl-CoA and pyruvate. This process occurs in various bacteria and plants, where it serves as an important metabolite for energy production and biosynthetic pathways. Studies have shown that (R)-2-methylmalate is particularly relevant in the context of isoleucine biosynthesis, acting as an electron sink to maintain redox homeostasis under unfavorable conditions .

Classification
  • Chemical Name: (R)-2-Methylmalate
  • Molecular Formula: C5_5H8_8O5_5
  • Classification: Dicarboxylic acid
Synthesis Analysis

Methods

The synthesis of (R)-2-methylmalate can be achieved through various methods, predominantly biochemical pathways within living organisms. The key steps involve:

  1. Condensation Reaction: Acetyl-CoA combines with pyruvate to form (R)-2-methylmalate.
  2. Enzymatic Activity: Specific enzymes, such as citramalate synthase, facilitate this reaction under physiological conditions.

Technical Details

The synthesis can be monitored using high-performance liquid chromatography (HPLC) techniques to analyze the concentration of substrates and products. For example, culture supernatants from microbial fermentation can be analyzed to quantify (R)-2-methylmalate using specific chromatographic methods .

Molecular Structure Analysis

Structure

(R)-2-Methylmalate has a molecular structure characterized by two carboxyl groups (-COOH) and a hydroxyl group (-OH) attached to a carbon chain. The stereochemistry at the second carbon atom is crucial for its biological activity.

Data

  • Molecular Weight: 176.12 g/mol
  • Structural Formula:
HOOC CH CH 3 C OH COOH CH 2\text{HOOC CH CH 3 C OH COOH CH 2}
  • 3D Structure Representation: The compound can be visualized using molecular modeling software to understand its spatial configuration.
Chemical Reactions Analysis

Reactions

(R)-2-Methylmalate participates in various biochemical reactions, including:

  1. Decarboxylation: It can undergo decarboxylation to yield pyruvate and carbon dioxide.
  2. Isomerization: It can be converted into other intermediates within metabolic pathways.

Technical Details

The reaction mechanisms often involve enzyme-catalyzed steps where specific conditions such as pH and temperature are optimized for maximum yield. For instance, the enzymatic conversion of (R)-2-methylmalate into other metabolites can be studied using spectrophotometric methods to monitor changes in absorbance corresponding to product formation .

Mechanism of Action

Process

The action of (R)-2-methylmalate in metabolic pathways primarily revolves around its function as a substrate for various enzymes involved in amino acid biosynthesis and energy production. Specifically, it acts as a precursor for isoleucine synthesis, facilitating the conversion of reduced carbon sources into essential biomolecules.

Data

Research indicates that (R)-2-methylmalate helps maintain redox balance within cells by acting as an electron sink during periods of metabolic stress, such as high light intensity or nutrient deprivation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or crystalline solid.
  • Solubility: Soluble in water due to its polar carboxyl groups.
  • Melting Point: Data on melting point varies but typically falls within a range indicative of dicarboxylic acids.

Chemical Properties

  • pKa Values: The dissociation constants indicate the acidity of the carboxylic groups.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

(R)-2-Methylmalate has several applications across various scientific fields:

  1. Metabolic Studies: Used as a marker for studying carbon metabolism in microorganisms.
  2. Biochemical Research: Investigated for its role in amino acid biosynthesis pathways.
  3. Agricultural Science: Explored for its potential benefits in plant growth and response to nutrient availability, particularly nitrogen .
Introduction to (R)-2-Methylmalate in Biochemical Systems

Biochemical Significance of (R)-2-Methylmalate in Central Carbon Metabolism

(R)-2-Methylmalate occupies pivotal nodes within microbial metabolic networks, primarily serving as an intermediate in two distinct biochemical contexts:

  • Ethylmalonyl-CoA Pathway (EMCP): This pathway functions as an alternative to the glyoxylate cycle for acetate assimilation in diverse α-proteobacteria, including Rhodobacter sphaeroides. Within the EMCP, (R)-2-methylmalate is derived from citramalyl-CoA via the action of citramalyl-CoA lyase. It undergoes sequential dehydration and hydration reactions catalyzed by specific dehydratases and hydratases to form mesaconyl-CoA, enabling the net conversion of acetyl-CoA to glyoxylate regeneration. This pathway exemplifies how (R)-2-methylmalate contributes to carbon assimilation under specific nutritional conditions [8].

  • Isoleucine/Leucine Biosynthesis: In archaea such as Methanococcus jannaschii and certain bacteria, (R)-2-methylmalate serves as a precursor in the modified pyruvate pathway for isoleucine synthesis. It is formed by the stereospecific hydration of 2-methylfumarate and subsequently dehydrated to 2-methyloxaloacetate, which transaminates to yield α-ketobutyrate—the direct precursor of isoleucine. This route represents a significant departure from the classical threonine-dependent isoleucine pathway found in many bacteria and eukaryotes [7] [10].

Table 1: Key Metabolic Pathways Involving (R)-2-Methylmalate

PathwayPrimary FunctionOrganismsDownstream Products
Ethylmalonyl-CoA (EMC)Acetate assimilation, glyoxylate regenerationα-Proteobacteria (e.g., Rhodobacter sphaeroides)Mesaconyl-CoA, Glyoxylate
Modified Pyruvate PathwayIsoleucine biosynthesisMethanogenic archaea (e.g., Methanococcus jannaschii)2-Methyloxaloacetate, α-Ketobutyrate
Citramalate CycleAcetate assimilationChloroflexus aurantiacusPyruvate, Acetyl-CoA

Beyond these primary roles, (R)-2-methylmalate participates in the citramalate cycle of Chloroflexus aurantiacus, an autotrophic bacterium utilizing the 3-hydroxypropionate bicycle. Here, it connects acetyl-CoA metabolism with the regeneration of key C3 intermediates. The compound's involvement across these pathways highlights its biochemical versatility and underscores its importance in metabolic flexibility—allowing microorganisms to adapt to varying carbon sources and energy demands. The stereochemical integrity at C2 is crucial for all these pathways, as enzymes like (R)-2-methylmalate dehydratase exhibit strict specificity for the (R)-enantiomer [8] [10].

Historical Discovery and Early Research Milestones

The history of (R)-2-methylmalate research parallels the evolving understanding of metabolic diversity beyond canonical pathways:

  • Initial Characterization (1960s): Early biochemical studies on Clostridium tetanomorphum identified citramalate as an intermediate in glutamate fermentation via the methylaspartate pathway. However, these investigations did not initially discriminate between the stereoisomers and focused primarily on (S)-citramalate derived from mesaconate hydration. The potential existence of an (R)-isomer was suggested by enzymatic hydration studies of citraconate (cis-2-methyl-2-butenedioate) but remained unconfirmed [7] [10].

  • Enzyme Purification and Stereochemical Assignment (1968): A pivotal advancement occurred when Subramanian and Rao purified citraconate hydratase (later identified as (R)-2-methylmalate dehydratase) from Pseudomonas species. Their kinetic analyses demonstrated preferential activity toward citraconate, forming a dicarboxylic acid product exhibiting negative optical rotation—consistent with the (R)-configuration. This represented the first enzymatic evidence for the biological relevance of the (R)-enantiomer, though the complete pathway context remained unclear [7].

  • Genomic Era Revelations (1990s): The cloning and sequencing of the Methanococcus jannaschii genome revealed a gene (MJ1392) annotated as a homocitrate synthase homolog. When expressed in Escherichia coli, this enzyme surprisingly catalyzed the condensation of pyruvate and acetyl-CoA to form (R)-citramalate, not homocitrate. This discovery, published in 1999, led to the designation of the first confirmed (R)-citramalate synthase (CimA) and established the enzymatic origin of (R)-2-methylmalate in archaeal isoleucine biosynthesis. This finding resolved longstanding questions about isoleucine synthesis in archaea lacking the threonine pathway [10].

  • Pathway Integration (2000s): Subsequent metabolomic and enzymatic studies, particularly using 13C-labeling and mass spectrometry, elucidated the role of (R)-2-methylmalate in the ethylmalonyl-CoA pathway. The development of sensitive LC-MS methods enabled the detection and quantification of this intermediate in bacterial extracts, confirming its metabolic flux under acetate-assimilating conditions [1] [5] [8].

Structural and Stereochemical Uniqueness of the (R)-Enantiomer

The molecular architecture of (R)-2-methylmalate confers distinctive biochemical properties essential for its metabolic functions:

  • Chiral Center Configuration: The stereogenic C2 carbon bears four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a carboxymethyl group (-CH₂-COOH), and a carboxyl group (-COOH). According to the Cahn-Ingold-Prelog (CIP) priority rules, the (R)-designation arises when tracing from the highest-priority group (carboxyl) to the second-highest (carboxymethyl) to the third (hydroxyl) proceeds in a clockwise (rectus) direction. This spatial arrangement creates a three-dimensional structure that is non-superimposable on its mirror image, the (S)-enantiomer [3] [6].

  • Enantiomer-Specific Enzyme Recognition: Enzymes involved in (R)-2-methylmalate metabolism exhibit strict stereospecificity. (R)-2-methylmalate dehydratase (EC 4.2.1.35) exclusively catalyzes the dehydration of the (R)-enantiomer to 2-methylfumarate, while showing negligible activity toward (S)-2-methylmalate. This specificity arises from complementary chiral binding pockets within the enzyme's active site. Mutagenesis studies indicate that even subtle alterations to residues involved in coordinating the C2 substituents abolish activity, underscoring the precision of molecular recognition [7].

  • Conformational Dynamics: The rotational freedom around the C2-C3 and C3-C4 bonds allows (R)-2-methylmalate to adopt multiple conformations in solution. However, when bound to enzymes like CimA or dehydratases, it adopts specific eclipsed or staggered conformations that optimize catalytic interactions. The methyl group at C2 introduces steric constraints absent in malate itself, influencing both reactivity and binding affinity. Computational modeling suggests that the (R)-configuration positions the methyl group in an orientation that minimizes steric clash during the dehydration reaction [7] [10].

Table 2: Enzymes Specifically Acting on (R)-2-Methylmalate

EnzymeEC NumberReaction CatalyzedCofactorsOrganism Examples
(R)-Citramalate Synthase (CimA)Not assignedPyruvate + Acetyl-CoA → (R)-2-Methylmalate + CoANoneMethanococcus jannaschii
(R)-2-Methylmalate Dehydratase4.2.1.35(R)-2-Methylmalate ⇌ 2-Methylfumarate + H₂OFe²⁺Pseudomonas, Rhodobacter species
(R)-2-Methylmalate Dehydrogenase1.1.1.-(R)-2-Methylmalate + NAD⁺ → 2-Methyloxaloacetate + NADHNAD⁺Chloroflexus aurantiacus
  • Physicochemical Properties: Compared to its structural analog malate, (R)-2-methylmalate displays altered acid dissociation constants (pKa) due to the electron-donating methyl group. This affects its ionization state across physiological pH ranges, influencing both enzyme binding and membrane transport. Additionally, the methyl group enhances hydrophobicity, potentially impacting subcellular compartmentalization or protein-binding kinetics. Analytical separation from the (S)-enantiomer requires chiral chromatography or enzymatic methods, as conventional reverse-phase HPLC cannot resolve the stereoisomers [1] [9].

The structural and stereochemical uniqueness of (R)-2-methylmalate exemplifies how subtle molecular variations create functionally distinct metabolites within complex metabolic networks. Its specialized roles underscore nature's exploitation of chirality to achieve metabolic diversity and regulatory specificity beyond what achiral or racemic compounds could provide. Ongoing research continues to explore how this chirality influences pathway flux, allosteric regulation, and cross-species metabolic interactions [6] [8].

Properties

Product Name

(R)-2-Methylmalate

IUPAC Name

(2R)-2-hydroxy-2-methylbutanedioate

Molecular Formula

C5H6O5-2

Molecular Weight

146.1 g/mol

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2/t5-/m1/s1

InChI Key

XFTRTWQBIOMVPK-RXMQYKEDSA-L

SMILES

CC(CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O

Isomeric SMILES

C[C@@](CC(=O)[O-])(C(=O)[O-])O

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